Cas no 1596833-74-7 ((2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride)

(2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a reactive intermediate in organic synthesis. Its key advantage lies in its ability to act as a sulfonylation reagent, introducing the methanesulfonyl group into target molecules, which is valuable in pharmaceutical and agrochemical research. The 2-propyl-2H-pyrazol-3-yl moiety enhances its reactivity and selectivity in nucleophilic substitution reactions. This compound is particularly useful in the preparation of sulfonamides and other sulfonyl-containing compounds, offering efficient functionalization under controlled conditions. Its stability and purity make it suitable for high-precision synthetic applications. Proper handling is essential due to its moisture sensitivity and reactivity with nucleophiles.
(2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride structure
1596833-74-7 structure
商品名:(2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride
CAS番号:1596833-74-7
MF:C7H11ClN2O2S
メガワット:222.692439317703
CID:5284710

(2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • (2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride
    • (1-propyl-1H-pyrazol-5-yl)methanesulfonyl chloride
    • 1H-Pyrazole-5-methanesulfonyl chloride, 1-propyl-
    • インチ: 1S/C7H11ClN2O2S/c1-2-5-10-7(3-4-9-10)6-13(8,11)12/h3-4H,2,5-6H2,1H3
    • InChIKey: QZBVIVILFXEGFK-UHFFFAOYSA-N
    • ほほえんだ: ClS(CC1=CC=NN1CCC)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 250
  • トポロジー分子極性表面積: 60.3
  • 疎水性パラメータ計算基準値(XlogP): 1.1

(2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-680945-1.0g
(1-propyl-1H-pyrazol-5-yl)methanesulfonyl chloride
1596833-74-7
1g
$1014.0 2023-05-26
Enamine
EN300-680945-0.05g
(1-propyl-1H-pyrazol-5-yl)methanesulfonyl chloride
1596833-74-7
0.05g
$851.0 2023-05-26
Enamine
EN300-680945-0.25g
(1-propyl-1H-pyrazol-5-yl)methanesulfonyl chloride
1596833-74-7
0.25g
$933.0 2023-05-26
Enamine
EN300-680945-0.5g
(1-propyl-1H-pyrazol-5-yl)methanesulfonyl chloride
1596833-74-7
0.5g
$974.0 2023-05-26
Enamine
EN300-680945-5.0g
(1-propyl-1H-pyrazol-5-yl)methanesulfonyl chloride
1596833-74-7
5g
$2940.0 2023-05-26
Enamine
EN300-680945-10.0g
(1-propyl-1H-pyrazol-5-yl)methanesulfonyl chloride
1596833-74-7
10g
$4360.0 2023-05-26
Enamine
EN300-680945-0.1g
(1-propyl-1H-pyrazol-5-yl)methanesulfonyl chloride
1596833-74-7
0.1g
$892.0 2023-05-26
Enamine
EN300-680945-2.5g
(1-propyl-1H-pyrazol-5-yl)methanesulfonyl chloride
1596833-74-7
2.5g
$1988.0 2023-05-26

(2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride 関連文献

Related Articles

(2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chlorideに関する追加情報

Introduction to (2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride (CAS No. 1596833-74-7)

(2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. With a CAS number of 1596833-74-7, this compound is recognized for its unique structural properties and potential applications in the development of novel therapeutic agents. The presence of a pyrazole ring and a methanesulfonyl chloride functional group makes it a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures.

The compound's structure, characterized by a 2-propyl substituent on the 2H-pyrazol-3-yl moiety, contributes to its reactivity and makes it a valuable building block in medicinal chemistry. Pyrazole derivatives are well-documented for their biological activity, often exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer effects. The methanesulfonyl chloride group further enhances its utility by providing a reactive site for nucleophilic substitution reactions, facilitating the synthesis of more intricate molecules.

In recent years, there has been a surge in research focused on developing new analogs of pyrazole-based compounds due to their broad spectrum of biological activities. Studies have shown that modifications at various positions of the pyrazole ring can significantly alter the pharmacological properties of these molecules. For instance, derivatives with substituents at the 3-position have been explored for their potential in inhibiting specific enzymatic targets relevant to diseases such as cancer and neurodegenerative disorders.

(2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride stands out as a promising intermediate in this context. Its reactivity allows for the facile introduction of diverse functional groups, enabling chemists to tailor the molecular structure to achieve desired biological outcomes. The compound's ability to serve as a precursor for synthesizing more complex derivatives has made it an attractive choice for researchers aiming to develop innovative drug candidates.

One of the most compelling aspects of this compound is its role in the synthesis of pyrazole-based sulfonamides, which are known for their potent biological activity. Sulfonamides are widely used in medicine due to their ability to interact with biological targets such as enzymes and receptors. By incorporating a methanesulfonyl chloride group into the pyrazole framework, researchers can generate sulfonamides with enhanced binding affinity and selectivity. This has opened up new avenues for drug discovery, particularly in targeting diseases that are resistant to conventional treatments.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds like pyrazoles in drug development. These cyclic structures often provide favorable pharmacokinetic properties, including improved solubility and bioavailability. The (2-propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride derivative exemplifies this trend by combining the advantages of both pyrazole and sulfonyl chlorides. Its structural features make it an excellent candidate for further derivatization, allowing for the exploration of novel therapeutic pathways.

Recent advancements in synthetic methodologies have further enhanced the utility of this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex pyrazole derivatives. These methods have reduced reaction times and improved yields, making it feasible to explore larger libraries of compounds. As a result, researchers can now more easily access derivatives of (2-propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride, accelerating the discovery process.

The potential applications of this compound extend beyond pharmaceuticals into other areas such as agrochemicals and material science. Pyrazole derivatives have been investigated for their herbicidal and fungicidal properties, making them valuable in crop protection strategies. Additionally, their electronic properties make them suitable candidates for use in organic electronics and photovoltaic devices.

In conclusion, (2-propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride (CAS No. 1596833-74-7) is a multifaceted compound with significant potential in various scientific domains. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly critical role in shaping the future of drug development and material science.

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